molecular formula C18H25N3O B025868 Enazadrem CAS No. 107361-33-1

Enazadrem

Cat. No. B025868
M. Wt: 299.4 g/mol
InChI Key: NRGYTONERIQIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enazadrem is a 5-lipoxygenase inhibitor with anti-inflammatory activities . It was initially developed by Pfizer Inc . The CAS number for Enazadrem is 107361-33-1 .


Molecular Structure Analysis

The molecular formula of Enazadrem is C18H25N3O . The molecular weight is 299.41 . The InChIKey is NRGYTONERIQIBW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a 5-lipoxygenase inhibitor, Enazadrem plays a role in inhibiting the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, a group of inflammatory mediators .


Physical And Chemical Properties Analysis

Enazadrem is a solid substance with a light brown to black color . It is soluble in DMSO .

Scientific Research Applications

  • Physiological Research : Enazadrem is used to study the regulation of terpenoid metabolism, which is related to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Cancer Treatment - Neuroendocrine Differentiation : Treatment with Enazadrem induces neuroendocrine differentiation in castration-resistant prostate cancer, and PARP inhibition suppresses this differentiation (Liu et al., 2019).

  • Castration-Resistant Prostate Cancer : Enazadrem is a novel therapy that blocks the androgen signaling pathway, improving overall survival and other outcomes in men with progressive castration-resistant prostate cancer (Hoffman-Censits & Kelly, 2013).

  • Metastatic Hormone-Sensitive Prostate Cancer : Combined with androgen deprivation therapy, Enazadrem significantly reduces the risk of metastatic progression or death (Armstrong et al., 2019).

  • Comparison with Bicalutamide : Enazadrem significantly reduces the risk of prostate cancer progression or death by 76% compared to bicalutamide in patients with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC) (Penson et al., 2016).

  • Metastatic Prostate Cancer : It significantly decreases the risk of radiographic progression and death and delays the initiation of chemotherapy in men with metastatic prostate cancer (Beer et al., 2014).

  • Pharmacokinetic Drug Interaction Studies : Enazadrem is a moderate inducer of CYP2C9 and CYP2C19 and a strong inducer of CYP3A4, which is important in understanding its interactions with other drugs (Gibbons et al., 2015).

  • Androgen Receptor Targeting : AR targeting strategies against both ARFL and AR-Vs can effectively suppress cell growth and AR-regulated gene expression in Enzalutamide-resistant prostate cancer (Yamamoto et al., 2015).

Future Directions

Currently, the highest R&D status of Enazadrem is pending . It has potential therapeutic applications in immune system diseases and skin and musculoskeletal diseases .

properties

IUPAC Name

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYTONERIQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148028
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enazadrem

CAS RN

107361-33-1
Record name Enazadrem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENAZADREM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enazadrem
Reactant of Route 2
Enazadrem
Reactant of Route 3
Reactant of Route 3
Enazadrem
Reactant of Route 4
Enazadrem
Reactant of Route 5
Reactant of Route 5
Enazadrem
Reactant of Route 6
Enazadrem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.